molecular formula C11H10N2O B14184201 Benzaldehyde--pyrimidine (1/1) CAS No. 835653-05-9

Benzaldehyde--pyrimidine (1/1)

Cat. No.: B14184201
CAS No.: 835653-05-9
M. Wt: 186.21 g/mol
InChI Key: LWGWZOZRIXRECK-UHFFFAOYSA-N
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Description

Benzaldehyde–pyrimidine (1/1) is a compound formed by the combination of benzaldehyde and pyrimidine in a 1:1 ratio Benzaldehyde is an aromatic aldehyde with the formula C₆H₅CHO, known for its almond-like odor Pyrimidine is an aromatic heterocyclic organic compound with the formula C₄H₄N₂, and it is a fundamental structure in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde–pyrimidine (1/1) can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids, including Lewis acids and Brønsted acids . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of benzaldehyde–pyrimidine (1/1) often involves the use of green chemistry principles to enhance efficiency and reduce environmental impact. One such method includes the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for solvent-free conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde–pyrimidine (1/1) undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in benzaldehyde can be oxidized to form benzoic acid.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The aromatic ring in benzaldehyde can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include benzoic acid from oxidation, dihydropyrimidine derivatives from reduction, and substituted benzaldehyde derivatives from substitution reactions .

Scientific Research Applications

Benzaldehyde–pyrimidine (1/1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzaldehyde–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors, leading to various physiological effects. For example, pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways, which can result in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzaldehyde–pyrimidine (1/1) include other pyrimidine derivatives such as:

Uniqueness

Benzaldehyde–pyrimidine (1/1) is unique due to its specific combination of benzaldehyde and pyrimidine, which imparts distinct chemical and biological properties.

Properties

CAS No.

835653-05-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

benzaldehyde;pyrimidine

InChI

InChI=1S/C7H6O.C4H4N2/c8-6-7-4-2-1-3-5-7;1-2-5-4-6-3-1/h1-6H;1-4H

InChI Key

LWGWZOZRIXRECK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=O.C1=CN=CN=C1

Origin of Product

United States

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